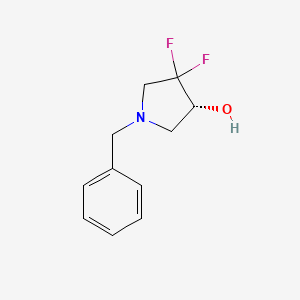

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

Description

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS: 1914929-46-6) is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, two fluorine atoms at position 4, and a hydroxyl group at position 3. Its molecular formula is C₁₁H₁₃F₂NO, with a molecular weight of 213.22 g/mol and a purity of ≥95% . Key structural features include:

- Pyrrolidine ring: A five-membered saturated heterocycle.

- Electron-withdrawing substituents: The 4,4-difluoro group introduces steric and electronic effects.

- Hydroxyl group: Enhances polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |

InChI Key |

SBGAZJGIHIWTSU-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired enantiomer is produced.

Chemical Reactions Analysis

Substitution Reactions at the Hydroxyl Group

The secondary alcohol moiety undergoes nucleophilic substitution reactions, often requiring activation or base mediation.

The (R)-configuration at the 3-position influences stereochemical outcomes. For example, alkylation with methyl iodide under basic conditions proceeds with retention of configuration due to a two-step mechanism involving intermediate alkoxide formation.

Ring-Opening and Functionalization Reactions

The difluoropyrrolidine ring exhibits strain-dependent reactivity, particularly under acidic or reductive conditions.

Ring-Opening via Acid Catalysis

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| H₂SO₄ (conc.), 80°C | Water | 4,4-Difluoro-3-aminobutanol | Forms amino alcohol via N-Bn cleavage |

| HCl (gas), EtOH | Hydrogenolysis (H₂/Pd-C) | 4,4-Difluoropyrrolidin-3-ol | Removes benzyl protecting group |

Cross-Coupling Reactions

Pd-catalyzed reactions enable functionalization of the benzyl group or nitrogen:

textBuchwald–Hartwig amination: Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C Product: N-Aryl derivatives (e.g., morpholine analogs) Yield: 70–85% [2][6]

Fluorine-Specific Reactivity

The 4,4-difluoro motif participates in dehydrofluorination and nucleophilic substitutions.

| Reaction | Reagents | Product | Mechanism |

|---|---|---|---|

| Dehydrofluorination | LDA, THF, −78°C | 3-Benzyl-4-fluoro-2-pyrroline | Forms α,β-unsaturated imine |

| SN2 Displacement | NaN₃, DMF, 100°C | 4-Azido-4-fluoropyrrolidin-3-ol | Fluoride as leaving group |

Oxidation and Reduction Pathways

The hydroxyl group and saturated ring enable redox transformations.

| Process | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Oxidation (OH → ketone) | PCC, CH₂Cl₂, RT | 1-Benzyl-4,4-difluoropyrrolidin-3-one | Retains fluorines |

| Reduction (Ring saturation) | H₂, Raney Ni, EtOH | No reaction (already saturated) | N/A |

Cycloaddition and Dipolar Reactions

The pyrrolidine ring participates in 1,3-dipolar cycloadditions as a dipolarophile precursor:

textAzomethine ylide cycloaddition: Conditions: AgF, CH₃CN, 60°C Product: Polycyclic fluorinated alkaloids Yield: 55–65% [6]

Key Mechanistic Insights

-

Steric Effects : The benzyl group at N1 hinders axial attack during substitution, favoring equatorial transition states .

-

Electronic Effects : Fluorine atoms increase ring electrophilicity, facilitating nucleophilic ring-opening .

-

Stereochemical Retention : Hydrogen bonding between the hydroxyl and adjacent fluorine stabilizes intermediates, preserving (R)-configuration in most reactions .

Scientific Research Applications

Scientific Research Applications of (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position. This compound is utilized in diverse scientific research applications, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool in various fields, particularly in drug discovery and materials science.

Applications in Chemistry

In chemistry, (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol serves as a building block for synthesizing more complex molecules. It participates in various types of reactions:

- Oxidation: It can undergo oxidation reactions to form corresponding ketones or aldehydes, using reagents like potassium permanganate () or chromium trioxide ().

- Reduction: Reduction reactions can modify the functional groups on the pyrrolidine ring, employing reducing agents like lithium aluminum hydride () or sodium borohydride ().

- Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl group, using benzyl halides and strong bases like sodium hydride ().

Applications in Biology

In biological research, this compound helps study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol a valuable tool in drug discovery.

Applications in Medicine

In medicinal chemistry, (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is investigated for potential therapeutic applications. Its structure may allow it to interact with specific biological targets, potentially leading to new drug development.

Research indicates that this compound exhibits activity through various mechanisms:

- Inhibition of Enzymatic Pathways: The compound inhibits specific lipid kinases crucial in cellular signaling pathways. For example, it has demonstrated selective inhibition against PI5P4Kγ, a kinase involved in phosphoinositide metabolism.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

- Cytotoxicity Against Cancer Cells: This compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Applications in Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Case Studies and Research Findings

- (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol as PI5P4Kγ-selective inhibitor: (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol has been identified as a selective inhibitor of PI5P4Kγ. Virtual screening workflows have identified thienylpyrimidines as PI5P4Kγ-selective inhibitors .

- Cannabinoid Receptor Agonists: Triazolo[4,5-d]pyrimidine derivatives, synthesized using compounds similar to (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol, have been found to be preferential agonists of the Cannabinoid Receptor 2, useful in treating conditions such as pain, inflammation, and neurodegeneration .

- NAPE-PLD Inhibition: Modification of pyrrolidine substituents has led to the development of potent N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. Replacing a morpholine substituent with (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity, leading to LEI-401, a nanomolar potent inhibitor with drug-like properties .

Mechanism of Action

The mechanism of action of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Data Tables

Table 3: Comprehensive Comparison of Structural and Electronic Features

Biological Activity

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is characterized by its pyrrolidine core substituted with a benzyl group and two fluorine atoms. Its chemical formula is CHFNO, indicating the presence of both hydrophilic and lipophilic characteristics that may influence its biological activity.

Research indicates that (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol exhibits activity through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific lipid kinases, which are crucial in cellular signaling pathways. For example, it has demonstrated selective inhibition against PI5P4Kγ, a kinase involved in phosphoinositide metabolism .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .

- Cytotoxicity Against Cancer Cells : (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol:

| Activity | IC50/EC50 Values | Remarks |

|---|---|---|

| PI5P4Kγ Inhibition | 7.1 nM | Selective inhibition with high ligand efficiency |

| Cytotoxicity in Cancer Cells | IC50 ~ 10 µM | Effective against multiple cancer types |

| Neuroprotection | Not quantified | Potential benefits observed in animal models |

Case Studies

Several studies have explored the biological activity of (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol:

- Study on Lipid Kinase Inhibition : A study evaluated the compound's selectivity against various lipid kinases and found it to be a potent inhibitor of PI5P4Kγ with minimal off-target effects. This selectivity is crucial for reducing potential side effects in therapeutic applications .

- Neuroprotective Efficacy : In a mouse model of Alzheimer's disease, (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol was administered intraperitoneally at doses of 10 mg/kg. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation compared to controls .

- Anticancer Activity : In vitro studies conducted on glioma cells demonstrated that (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol effectively reduced cell viability through mechanisms involving apoptosis and necroptosis pathways. These findings suggest its potential as a therapeutic agent for glioblastoma treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol, and how do they address regioselectivity and stereochemical control?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor. For example, 1-benzylpyrrolidin-3-ol can undergo fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce difluorine at the 4-position. Stereochemical control is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis during ring formation. Evidence from related compounds (e.g., 1-benzyl-4(S)-hydroxy-pyrrolidin-2-one) highlights the importance of protecting group strategies (e.g., benzyl groups) to preserve stereochemistry .

Q. How is the stereochemical purity of (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol validated in synthetic workflows?

- Methodological Answer : Chiral analytical techniques such as 19F NMR and circular dichroism (CD) are critical. Comparative analysis with enantiomeric standards (e.g., (S)-1-benzyl-4,4-difluoropiperidine-3-carboxylic acid derivatives) can resolve configuration ambiguities . Polarimetry and X-ray crystallography (if crystalline) provide definitive stereochemical assignments .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in fluorination efficiency across different synthetic batches?

- Methodological Answer : Batch inconsistencies often arise from residual moisture or competing side reactions (e.g., elimination). Controlled fluorination under anhydrous conditions (e.g., using molecular sieves) and real-time monitoring via 19F NMR or HPLC-MS improve reproducibility. Evidence from fluorinated indole derivatives (e.g., 5-fluorooxindole) supports the use of kinetic studies to optimize reaction time and temperature .

Q. How can computational modeling guide the design of (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol analogs with enhanced pharmacological activity?

- Methodological Answer : Density functional theory (DFT) calculations predict the conformational flexibility of the pyrrolidine ring and fluorine’s electronic effects. Molecular docking with target proteins (e.g., enzymes or receptors) identifies critical interactions, as seen in studies of 4-substituted 1-benzylpiperidine-3,5-diols .

Q. What analytical challenges arise in distinguishing (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol from its diastereomers or degradation products?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) differentiates diastereomers based on fragmentation patterns. Accelerated stability studies (e.g., under heat or UV light) coupled with FT-IR or HPLC-UV detect degradation pathways (e.g., de-fluorination or oxidation) .

Research Applications

- Medicinal Chemistry : Acts as a chiral scaffold for CNS-targeting compounds, analogous to benzyl carbamate derivatives with morpholinyl groups .

- Enzyme Inhibition Studies : The difluoropyrrolidine core mimics transition states in glycosidase or protease inhibition, similar to iminosugar derivatives .

Contradictions and Resolutions

- Stereochemical Drift : Observed during storage due to hygroscopicity. Resolution: Lyophilization and inert-atmosphere storage .

- Fluorine Reactivity : Over-fluorination in polar solvents. Resolution: Solvent screening (e.g., dichloromethane vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.